N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a thiophen-2-yl group at position 3 and a hydrazide moiety linked to a (1E,2E)-configured 2-methyl-3-phenylpropenylidene chain. This compound’s structure has been confirmed via spectroscopic methods, including NMR and X-ray crystallography (where applicable), as evidenced by analogous hydrazide derivatives in the literature .
Properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13(10-14-6-3-2-4-7-14)12-19-22-18(23)16-11-15(20-21-16)17-8-5-9-24-17/h2-12H,1H3,(H,20,21)(H,22,23)/b13-10+,19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGCMQKEVVNKDU-STHKOIKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reduction of the pyrazole ring or the phenyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophiles like bromine or iodine, and nucleophiles such as ammonia or amines.
Major Products Formed
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Reduced pyrazole or phenyl derivatives.
Substitution: : Substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In experimental models, these compounds demonstrated effectiveness comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies revealed that modifications in the structure of pyrazoles could enhance their antibacterial efficacy .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, this compound has been investigated for its effects on cancer cell lines. It was found to induce apoptosis in A549 lung cancer cells and inhibit cell proliferation effectively . The structure's ability to interact with cellular pathways makes it a candidate for further development in cancer therapy.
Case Study 1: Anti-inflammatory Activity Evaluation
A study conducted by Chandra et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited significant inhibition of inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In a study by Ragavan et al., a group of novel pyrazole compounds was synthesized and tested against common bacterial strains. The results demonstrated that specific structural modifications significantly enhanced antimicrobial activity, paving the way for developing new antibiotics based on pyrazole scaffolds .
Case Study 3: Anticancer Activity
Xia et al. reported on a series of 1-arylmethyl-pyrazole derivatives that showed potent growth inhibition against A549 cells. The study highlighted the importance of hydrophobic interactions in enhancing anticancer activity, suggesting that the compound's structure could be optimized for better efficacy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Steric and Halogen Influences : Chlorine substituents (e.g., in ) enhance lipophilicity and may improve antimicrobial activity, as seen in related hydrazides .
- Backbone Flexibility : The propenylidene chain in the target compound allows for extended conjugation compared to ethylidene or benzylidene analogs, influencing UV-Vis absorption and stability .
Methodological Considerations
- X-Ray Crystallography : The (E,E)-configuration of the propenylidene chain is confirmed via single-crystal studies using SHELXL . Programs like ORTEP-3 and WinGX are critical for visualizing anisotropic displacement parameters .
Biological Activity
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16N4OS
- Molecular Weight : 336.4 g/mol
- CAS Number : 1284269-20-0
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
1. Anticancer Activity
- Pyrazoles have been shown to possess significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines. For instance, pyrazole derivatives were evaluated using the MTT assay, revealing IC50 values in the low micromolar range against MCF-7 breast cancer cells .
2. Anti-inflammatory Properties
- Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are of great interest. Pyrazole derivatives have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. Studies have demonstrated that these compounds can stabilize human red blood cell membranes and inhibit carrageenan-induced paw edema in animal models .
3. Antioxidant Activity
- The antioxidant capacity of pyrazoles is another area of research focus. These compounds have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
4. Antibacterial and Antifungal Activities
- Pyrazole derivatives exhibit antibacterial and antifungal properties against a range of pathogens. Research has indicated that certain pyrazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
The mechanisms underlying the biological activities of this compound are complex and multifactorial:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in disease progression, such as COX and monoamine oxidase (MAO). This inhibition can lead to reduced inflammation and altered neurotransmitter levels .
- Receptor Binding : Certain pyrazoles are known to bind to specific receptors, modulating their activity and influencing cellular signaling pathways. For example, some compounds have been shown to interact with estrogen receptors, which may contribute to their anticancer effects .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
